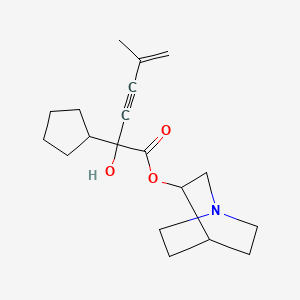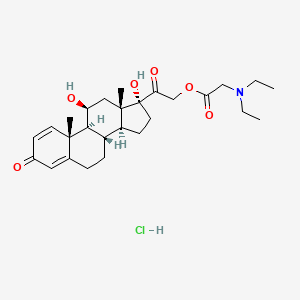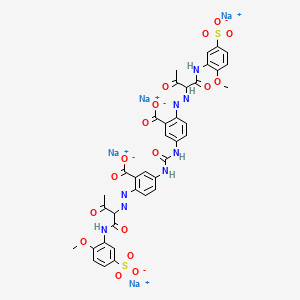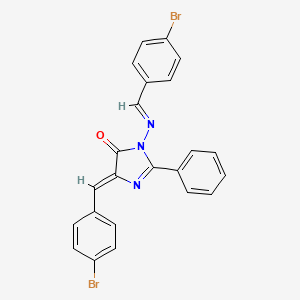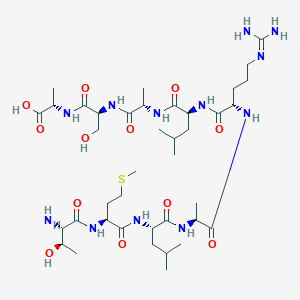
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” is a peptide composed of nine amino acids: threonine, methionine, leucine, alanine, arginine, leucine, alanine, serine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents to ensure the production of high-quality peptides.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学研究应用
Peptides like “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases like cancer and diabetes.
Industry: Used in the development of biosensors and as components in drug delivery systems.
作用机制
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser: A shorter peptide missing the final alanine residue.
Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Gly: A similar peptide with glycine instead of alanine at the end.
Uniqueness
The specific sequence “Thr-Met-Leu-Ala-Arg-Leu-Ala-Ser-Ala” may confer unique properties, such as binding affinity to certain receptors or stability under specific conditions, making it distinct from other similar peptides.
属性
CAS 编号 |
870269-40-2 |
|---|---|
分子式 |
C39H72N12O12S |
分子量 |
933.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H72N12O12S/c1-18(2)15-26(34(58)45-21(6)31(55)51-28(17-52)36(60)46-22(7)38(62)63)49-32(56)24(11-10-13-43-39(41)42)47-30(54)20(5)44-35(59)27(16-19(3)4)50-33(57)25(12-14-64-9)48-37(61)29(40)23(8)53/h18-29,52-53H,10-17,40H2,1-9H3,(H,44,59)(H,45,58)(H,46,60)(H,47,54)(H,48,61)(H,49,56)(H,50,57)(H,51,55)(H,62,63)(H4,41,42,43)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI 键 |
YHXOPZARJOXTJK-BRXOZAAOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
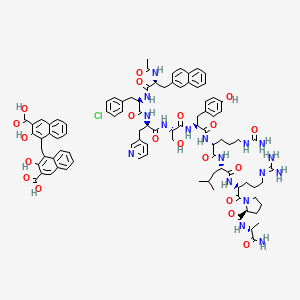
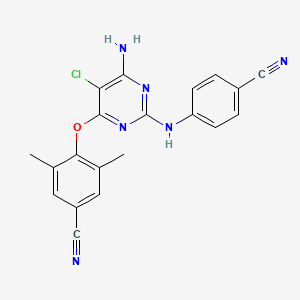
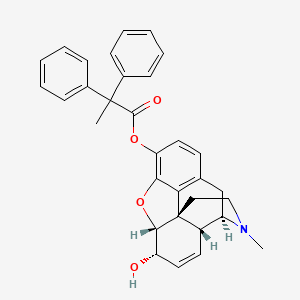
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

